2-Amino-4-(azepan-1-ylmethyl)phenol
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Overview
Description
2-Amino-4-(azepan-1-ylmethyl)phenol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a piperazine derivative with a tricyclic ring structure and is commonly used for its antihistamine and antiemetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(azepan-1-ylmethyl)phenol typically involves the reaction of 2-amino-4-methylphenol with azepane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(azepan-1-ylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Scientific Research Applications
2-Amino-4-(azepan-1-ylmethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: It is used for its antihistamine and antiemetic properties, making it useful in the treatment of conditions like nausea, vomiting, and vertigo.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(azepan-1-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to histamine receptors, thereby blocking the action of histamine and preventing allergic reactions. Additionally, it interacts with other receptors and pathways to exert its antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Amino-4-(azepan-1-ylmethyl)phenol include:
- 2-Amino-4-methylphenol
- 2-Amino-4-(piperidin-1-ylmethyl)phenol
- 2-Amino-4-(morpholin-1-ylmethyl)phenol
Uniqueness
What sets this compound apart from these similar compounds is its unique tricyclic ring structure and its specific pharmacological properties, making it particularly effective as an antihistamine and antiemetic agent.
Biological Activity
2-Amino-4-(azepan-1-ylmethyl)phenol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Overview
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C12H16N2O
- Molecular Weight: 204.27 g/mol
The compound features an amino group and a phenolic hydroxyl group, which are critical for its biological activity. The azepan moiety contributes to its structural complexity and potential interactions with biological targets.
Biological Activities
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
A549 (Lung Cancer) | 7.5 |
HeLa (Cervical Cancer) | 15.0 |
The mechanism underlying this activity appears to involve the induction of apoptosis and inhibition of cell proliferation.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Interaction with Enzymes: The phenolic hydroxyl group may interact with enzyme active sites, inhibiting their function.
- Membrane Disruption: The azepan ring may facilitate membrane penetration, leading to cell lysis in microbial cells.
Research indicates that the compound can disrupt the integrity of bacterial membranes, which is crucial for its antimicrobial effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, the efficacy of this compound was tested against multi-drug resistant strains of bacteria. Results showed that it could restore sensitivity to conventional antibiotics when used in combination therapies.
Case Study 2: Cancer Cell Line Sensitivity
A comparative study assessed the sensitivity of various cancer cell lines to this compound versus standard chemotherapeutics. The findings revealed that it was more effective in inducing apoptosis in resistant cancer cells compared to doxorubicin.
Properties
IUPAC Name |
2-amino-4-(azepan-1-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-9-11(5-6-13(12)16)10-15-7-3-1-2-4-8-15/h5-6,9,16H,1-4,7-8,10,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRXWXZZDMLNNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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